BenchChemオンラインストアへようこそ!

D,L-erythro-PDMP

Glycosphingolipid Metabolism Enzyme Regulation Cell Signaling

D,L-erythro-PDMP (CAS 109760-77-2) is the racemic erythro isomer mixture containing D-erythro-(1S,2R) and L-erythro-(1R,2S) stereoisomers. Unlike D-threo-PDMP (a direct GlcCer synthase inhibitor, IC50=5μM), this erythro mixture protects the enzyme from proteasomal degradation, producing a 3.0-fold increase in specific activity (14.6 nmol/h/mg protein) and a 1.4-fold elevation of cellular ceramide in MDCK cells. At 100μM, it partially inhibits UDP galactose:ceramide galactosyltransferase by 27%—an activity absent in D-threo-PDMP. A defined growth inhibition window (50μM) versus cytotoxicity (>50μM) enables precise experimental design. Substituting non-stereospecific PDMP mixtures introduces uncontrolled inhibitory and stimulatory effects. For reproducible, mechanism-specific sphingolipid pathway dissection.

Molecular Formula C23H38N2O3
Molecular Weight 390.6 g/mol
Cat. No. B1140745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-erythro-PDMP
Molecular FormulaC23H38N2O3
Molecular Weight390.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1
InChIKeyUYNCFCUHRNOSCN-GGAORHGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgPurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





D,L-erythro-PDMP Procurement: A Structurally Distinct Ceramide Analog for Differentiated Glycosphingolipid Research


D,L-erythro-PDMP is a specific racemic mixture of ceramide analogs, containing the D-erythro-(1S,2R) and L-erythro-(1R,2S) stereoisomers of PDMP [1]. Unlike its threo-diastereomeric counterparts that directly inhibit glucosylceramide (GlcCer) synthase, the erythro-PDMP stereoisomers exhibit a fundamentally different mechanism: they protect GlcCer synthase from proteasomal degradation, thereby elevating ceramide levels and inducing the enzyme's activity in a cellular context [2]. This distinct mechanism provides a critical tool for dissecting glycosphingolipid (GSL) metabolic pathways and investigating the regulatory feedback loops of sphingolipid biosynthesis.

D,L-erythro-PDMP vs. Threo-Isomers: Why Stereochemistry Dictates Experimental Outcomes and Procurement Decisions


Interchanging PDMP stereoisomers or using racemic mixtures without understanding their divergent activities will confound experimental results. The D-threo-PDMP isomer is a direct, potent inhibitor of GlcCer synthase (IC50 = 5 μM), leading to GSL depletion [1]. Conversely, L-threo-PDMP acts as a stimulator of GSL biosynthesis [2]. Critically, the erythro isomers (D,L-erythro-PDMP) do not inhibit GlcCer synthase but instead protect the enzyme from degradation and increase cellular ceramide [3]. Therefore, substituting a less expensive, non-stereospecific PDMP mixture for D,L-erythro-PDMP will introduce uncontrolled inhibitory and stimulatory effects, rendering data on GSL metabolism uninterpretable. Precise stereochemical identity is non-negotiable for reproducible, mechanism-specific research.

Quantitative Differentiation Guide: D,L-erythro-PDMP vs. Key PDMP Stereoisomers and Analogs


Enzymatic Activity: D,L-erythro-PDMP Protects GlcCer Synthase from Degradation, a Mechanism Distinct from D-threo-PDMP Inhibition

Unlike D-threo-PDMP which directly inhibits glucosylceramide (GlcCer) synthase, D,L-erythro-PDMP induces a marked increase in the enzyme's specific activity by protecting it from degradation. In MDCK cells treated with 40 μM D,L-erythro-PDMP for 24 hours, glucosyltransferase specific activity increased to 14.6 nmol/h per mg protein [1]. This is a 3.0-fold increase over the basal activity of 4.8 nmol/h per mg protein reported in control MDCK cells in the same study [1]. Furthermore, D,L-erythro-PDMP (40 μM, 6 h) protects the synthase from cycloheximide-induced loss, confirming its unique stabilizing effect [1]. In contrast, D-threo-PDMP acts as a direct inhibitor with an IC50 of 5 μM [2].

Glycosphingolipid Metabolism Enzyme Regulation Cell Signaling

Ceramide Accumulation: D,L-erythro-PDMP Induces a Robust Increase in Cellular Ceramide via a Unique Mechanism

D,L-erythro-PDMP increases ceramide levels through a distinct mechanism. While D-threo-PDMP increases ceramide by blocking its conversion to GlcCer, D,L-erythro-PDMP achieves this by protecting GlcCer synthase from degradation, leading to a feedback upregulation of the pathway [1]. In MDCK cells, 40 μM D,L-erythro-PDMP increased cellular ceramide levels by 1.4-fold after 24 hours, compared to a 1.2-fold increase with 5 μM D-threo-PDMP in the same assay system [1]. This demonstrates that D,L-erythro-PDMP is a more efficacious tool for elevating endogenous ceramide.

Sphingolipid Signaling Apoptosis Cell Stress

Enzymatic Target Profile: D,L-erythro-PDMP Inhibits Galactosyltransferase, Distinguishing it from GCS Inhibitors

While D-threo-PDMP is a specific inhibitor of glucosylceramide synthase (GCS), D,L-erythro-PDMP displays a different inhibitory profile. At a high concentration of 100 μM, D,L-erythro-PDMP inhibits UDP galactose:ceramide galactosyltransferase activity by 27% in mouse brain microsomes [1]. In stark contrast, D-threo-PDMP does not inhibit this enzyme at all [2]. This differential activity is critical for experimental design, as D,L-erythro-PDMP can be used to study the interplay between glucosylceramide and galactosylceramide synthesis pathways.

Enzymology Sphingolipidomics Drug Selectivity

Anti-Proliferative Efficacy: D,L-erythro-PDMP Inhibits Fibroblast Growth with Defined Cytotoxicity Threshold

D,L-erythro-PDMP exhibits dose-dependent growth inhibition of cultured rabbit skin fibroblasts. It inhibits cell growth when used at a concentration of 50 μM, but is cytotoxic at concentrations higher than 50 μM [1]. This narrow therapeutic window contrasts with the broader effective range of some GCS inhibitors and is a crucial parameter for experimental design, particularly for long-term cell culture studies where maintaining cell viability is essential.

Cell Proliferation Cytotoxicity Assay Cancer Biology

Structural Distinction: Erythro vs. Threo Stereochemistry Underpins Divergent Biological Activity

The stereospecificity of PDMP activity is absolute. Only the D-threo-(1R,2R) isomer potently inhibits GlcCer synthesis [1]. L-threo-PDMP stimulates GSL biosynthesis [2]. Critically, the erythro isomers (D-erythro and L-erythro) do not inhibit GlcCer synthase; instead, they exhibit the unique enzyme-stabilizing and ceramide-elevating properties described above [3]. This is a class-level inference based on the consistent, stereochemistry-dependent activity profile across multiple studies.

Stereochemistry Drug Design Mechanism of Action

Validated Application Scenarios for D,L-erythro-PDMP in Basic and Translational Research


Investigating Post-Translational Regulation of Glucosylceramide Synthase

The unique ability of D,L-erythro-PDMP to protect GlcCer synthase from degradation, resulting in a 3.0-fold increase in specific activity (to 14.6 nmol/h/mg protein) in MDCK cells [1], makes it an indispensable tool for studying the enzyme's stability, trafficking, and regulatory proteolysis. This is in contrast to D-threo-PDMP, which directly inhibits the enzyme.

Mechanistic Studies of Ceramide-Mediated Apoptosis and Cell Cycle Arrest

For experiments requiring robust elevation of endogenous ceramide, D,L-erythro-PDMP is superior to direct GCS inhibitors. It induces a 1.4-fold increase in cellular ceramide [1], providing a potent and mechanistically distinct approach to activate ceramide-dependent signaling pathways (e.g., apoptosis, cell cycle arrest) compared to the 1.2-fold increase achieved with D-threo-PDMP in the same model [1].

Differentiating Glucosylceramide and Galactosylceramide Biosynthetic Pathways

D,L-erythro-PDMP's partial inhibition (27%) of UDP galactose:ceramide galactosyltransferase at 100 μM [2], an activity completely absent in D-threo-PDMP [3], makes it a valuable probe for dissecting the crosstalk and relative contributions of the glucosylceramide and galactosylceramide synthesis arms in sphingolipid metabolism.

Evaluating Anti-Proliferative Effects in Fibroblast Models

The defined concentration window for growth inhibition (50 μM) versus cytotoxicity (>50 μM) in cultured rabbit skin fibroblasts [2] makes D,L-erythro-PDMP a well-characterized tool for studying cell proliferation in this model, enabling precise experimental design to avoid off-target toxic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for D,L-erythro-PDMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.